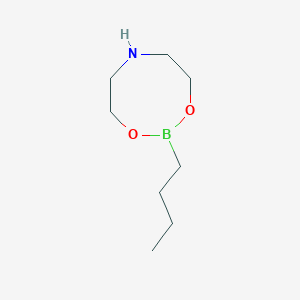
2-Butyl-1,3,6,2-dioxazaborocane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Butyl-1,3,6,2-dioxazaborocane involves the esterification of 2-bromophenylboronic acid with N-butyldiethanolamine (BDEA), followed by a Br/Li exchange using BuLi/THF at −78 °C, which is a critical step in obtaining various ortho-functionalized arylboronic acids. This process allows for the synthesis of 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles with high rotational barriers around the Caryl bond, indicating the compound's significant steric hindrance and structural complexity (Dąbrowski et al., 2007).
Molecular Structure Analysis
Structural studies of dioxazaborocanes reveal that the boron-nitrogen distances provide unambiguous evidence for the presence of the B←N transannular interaction, a key feature of these compounds. The coordination polyhedra of the boron atoms in complexes such as 2-Fluoro-1,3,6,2-dioxazaborocanes can be described as distorted tetrahedra, indicating a unique bonding environment around the boron center (Lermontova et al., 2008).
Chemical Reactions and Properties
Dioxazaborocanes undergo various chemical transformations, which have been explored for the synthesis of functionalized halogenated arylboronic acids. The reactivity of these compounds is significantly influenced by the nature and position of halogen atoms, leading to selective transformations when subjected to reactions with electrophiles (Durka et al., 2009).
Applications De Recherche Scientifique
Synthesis and Functionalization
Ortho-Functionalized Arylboronic Acids : 2-Butyl-1,3,6,2-dioxazaborocane has been utilized in synthesizing various ortho-functionalized arylboronic acids, proving significant for the creation of 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles with high rotational barrier around the Caryl bond (Da̧browski et al., 2007).
Functionalization of Dihalophenylboronic Acids : The compound is instrumental in the deprotonative lithiation of dihalophenylboronic acids, leading to the synthesis of functionalized halogenated arylboronic acids with varying reactivities based on the halogen atoms (Durka et al., 2009).
Chemical Reactions and Bonding
Br/Li Exchange Selectivity : Studies have shown that 2-Butyl-1,3,6,2-dioxazaborocane influences the selectivity of Br/Li exchange reactions in dibromoaryl boronates, with varying preferences based on the boronate group type (Durka et al., 2013).
Polymorphism in Arylboronic Azaesters : The compound exhibits polymorphism, with different forms showing varied molecular geometries and conformation, impacting the thermal expansion tensor and crystallization kinetics (Durka et al., 2011).
Applications in Material Science
Fluorescent Material for Trace Detection : A derivative of 2-Butyl-1,3,6,2-dioxazaborocane has been applied as a fluorescent material for the trace detection of hydrogen peroxide and peroxide-based explosives (Frenois et al., 2016).
Recyclable Thermosets : The compound has been used in the creation of recyclable thermoset materials with tunable physical properties, such as glass transition temperature, demonstrating potential in plastics, composites, coatings, and adhesives (Anderson et al., 2022).
Biological and Environmental Considerations
Emulsion Lubrication for Biomedical Applications : 2-Butyl-1,3,6,2-dioxazaborocane derivatives have been explored in emulsion lubrication, particularly for biomedical applications, showing promise in reducing friction on metal surfaces (Yan et al., 2014).
Propriétés
IUPAC Name |
2-butyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BNO2/c1-2-3-4-9-11-7-5-10-6-8-12-9/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGBWTARQCUNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323796 | |
| Record name | 2-butyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1,3,6,2-dioxazaborocane | |
CAS RN |
92527-13-4 | |
| Record name | 92527-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-butyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

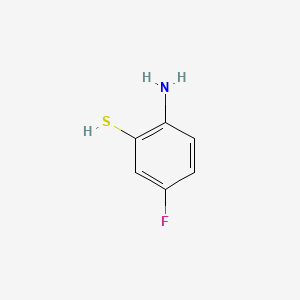
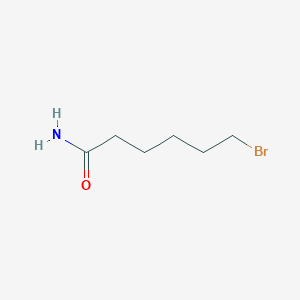
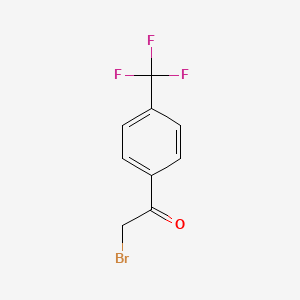
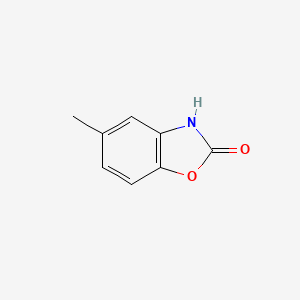

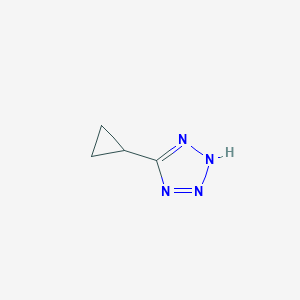
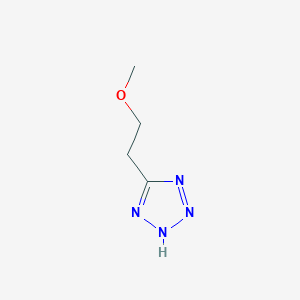
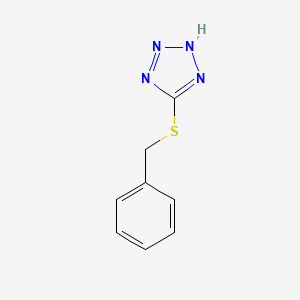
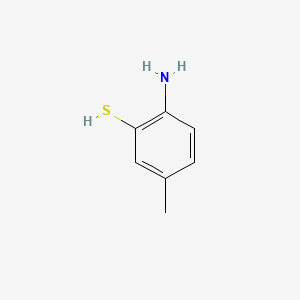
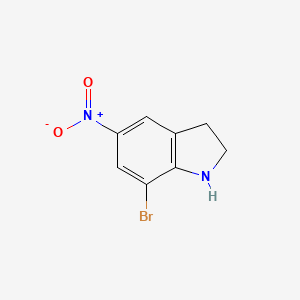
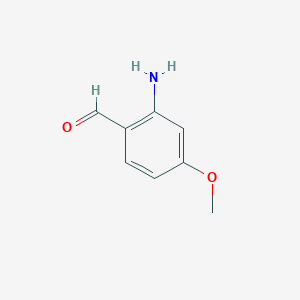
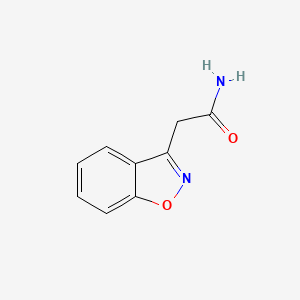
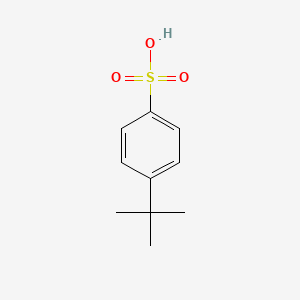
![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)